Zinc L-lactate

Description

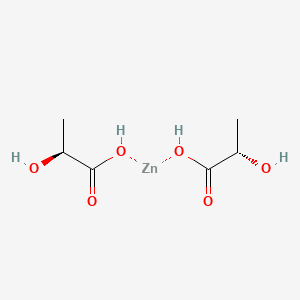

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hydroxypropanoic acid;zinc | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Zn/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6); | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWUDZEJIEQLLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)O.CC(C(=O)O)O.[Zn] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908362 | |

| Record name | 2-Hydroxypropanoato--zincato (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103404-76-8 | |

| Record name | 2-Hydroxypropanoato--zincato (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis((2S)-2-(hydroxy-kappaO)propanoato-kappaO)-, (T-4)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparation Routes for Zinc L Lactate

Direct Precipitation and Crystallization Techniques for Zinc L-lactate

Direct precipitation is a common and straightforward method for synthesizing this compound. This approach typically involves the reaction of a zinc source with L-lactic acid, followed by crystallization of the resulting salt. ontosight.aijungbunzlauer.com The general chemical equation for this reaction using zinc oxide is:

ZnO + 2CH₃CH(OH)COOH → Zn(C₃H₅O₃)₂ + H₂O wikipedia.org

This reaction neutralizes the lactic acid with a zinc source, leading to the formation of this compound, which can then be isolated. jungbunzlauer.com

Solvent-based synthesis is the most conventional approach for direct precipitation. The choice of solvent is critical as it affects reaction kinetics, yield, and the crystalline form of the product.

Aqueous Synthesis : Water is the most common solvent due to the high solubility of the reactants and the this compound product. wikipedia.orgjungbunzlauer.com The process involves dissolving a high-purity zinc source, such as zinc oxide or zinc carbonate, in an aqueous solution of L-lactic acid. ontosight.aijungbunzlauer.com The reaction mixture is typically heated to facilitate the reaction. Upon cooling, or by partial evaporation of the water, this compound crystallizes out of the solution. The resulting product is often a dihydrate, Zn(C₃H₅O₃)₂·2H₂O. wikipedia.org

Mixed-Solvent Systems : The addition of a co-solvent in which this compound is less soluble can enhance precipitation and increase yield. Ethanol (B145695) is frequently used for this purpose. researchgate.net After the reaction in an aqueous medium, adding ethanol reduces the solubility of the zinc salt, causing it to precipitate out of the solution. researchgate.net The solubility of both calcium and zinc lactate (B86563) is significantly lowered by the addition of ethanol. researchgate.net

A key challenge in solvent-based synthesis is the purification of the final product. Recrystallization from water is a common method used to achieve high purity by removing unreacted starting materials and other soluble impurities. google.com

Table 1: Solubility of Lactate Salts in Water at Various Temperatures

| Temperature (°C) | L(+)-Calcium Lactate (g/L) | DL(±)-Calcium Lactate (g/L) | L(+)-Zinc Lactate (g/L) | DL(±)-Zinc Lactate (g/L) |

|---|---|---|---|---|

| 5 | 29.5 | 22.8 | 38.6 | 32.7 |

| 20 | 48.2 | 34.6 | 55.4 | 44.8 |

| 30 | 66.8 | 42.1 | 68.7 | 53.4 |

| 50 | 128.1 | 61.3 | 102.3 | 72.1 |

| 80 | 313.2 | 100.9 | 196.8 | 114.3 |

Data sourced from a study on the solubility of lactate salts. researchgate.net

Solid-state synthesis offers an alternative to solvent-based methods, often involving lower temperatures and reduced solvent waste. This method can involve the direct grinding or heating of solid reactants. For instance, a low-temperature solid-phase synthesis method has been described for zinc aspartate, a related metal amino acid salt, by mixing aspartic acid powder and basic zinc carbonate with a controlled amount of water and heating at 50-100 °C. google.com A similar principle can be applied to this compound synthesis, where solid L-lactic acid and a solid zinc source like zinc oxide are mechanically mixed, sometimes with a minimal amount of a liquid to initiate the reaction, and then heated to completion. This approach can be more energy-efficient and reduce the need for downstream processing like solvent removal. google.com

Solvent-Based Synthesis Strategies for this compound

Chelation-Assisted Synthesis of this compound Complexes

Chelation plays a fundamental role in the structure of this compound, where the lactate ion acts as a bidentate ligand, coordinating to the zinc ion through both the carboxylate oxygen and the hydroxyl oxygen. This inherent chelating nature is central to its formation.

Advanced synthesis methods can utilize other chelating agents or ligands to create more complex zinc-containing structures where lactate is one of the components. For example, research into metal-organic frameworks (MOFs) has shown that lactate can be incorporated alongside other organic linkers to form complex coordination polymers. In one study, a homochiral MOF, designated ZnBLD, was synthesized using zinc nitrate, terephthalic acid, and L-lactic acid in N,N-dimethylformamide (DMF). rsc.orgchemrxiv.org The lactate ligand is crucial to forming the chiral structure of the framework.

Furthermore, studies on zinc complexes for polymerization reactions often involve the synthesis of zinc lactate or zinc alkoxide species as catalytic initiators. For example, cationic zinc-lactate complexes have been prepared by reacting a bis(phosphinimine) pincer ligand with an ethylzinc (B8376479) lactate precursor. uleth.ca These syntheses highlight the versatility of zinc-lactate coordination chemistry, where the lactate moiety can be part of a larger, functional molecular architecture. The synthesis of these complex structures often requires anhydrous conditions and the use of organic solvents to control the coordination environment of the zinc center. rsc.orgekb.eg

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chemical compounds to reduce environmental impact. mdpi.comrsc.org These approaches focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. mdpi.comrsc.org

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., grinding or milling), represents a significant green synthetic route. acs.orgnih.gov This solvent-free or low-solvent method can lead to high yields and reduced reaction times. mdpi.comnih.gov The synthesis of various zinc complexes has been successfully achieved by grinding the reactants together in a mortar and pestle or a ball mill. acs.orgnih.gov For example, zinc complexes with 3,5-diamino-1,2,4-triazole were prepared in over 99% yield by simple grinding at room temperature, a method that is easily scalable and environmentally benign. acs.orgnih.gov Similarly, zinc-doped hydroxyapatite (B223615) has been synthesized mechanochemically, demonstrating the incorporation of zinc into a lattice via mechanical force. rsc.org This technique could be directly applicable to the synthesis of this compound by grinding a solid zinc source (like ZnO) with solid L-lactic acid, potentially offering a rapid, efficient, and solvent-free production method.

Table 2: Comparison of Synthesis Methods for Zinc Complexes

| Method | Reactants | Conditions | Key Advantages |

|---|---|---|---|

| Conventional Solution Synthesis | Zinc Salt, Ligand | Dissolved in solvent (e.g., ethanol, DMF), often requires heating and reflux | Well-established, good for crystal growth |

| Mechanochemical Synthesis | Zinc Salt, Ligand | Neat grinding or liquid-assisted grinding at room temperature | Solvent-free, high yield, rapid reaction, scalable, environmentally friendly acs.orgnih.gov |

Hydrothermal and solvothermal synthesis are methods conducted in a closed vessel, such as an autoclave, using water (hydrothermal) or an organic solvent (solvothermal) at temperatures above the solvent's boiling point. researchgate.netslideshare.netchemrxiv.org The elevated temperature and pressure facilitate the dissolution of reactants and the crystallization of products with controlled size and morphology. researchgate.netchemrxiv.org

These techniques are widely used for preparing coordination polymers and metal-organic frameworks. researchgate.netsci-hub.se For instance, lanthanide-organic coordination polymers have been synthesized hydrothermally using thiophene-2,5-dicarboxylic acid. sci-hub.se While specific hydrothermal synthesis of simple this compound is not extensively documented, the method holds potential. For example, polylactic acid (PLA) can be degraded under hydrothermal conditions in a dilute sodium hydroxide (B78521) solution to recover L-lactic acid, demonstrating the stability and reactivity of lactate under these conditions. acs.org This suggests that reacting a zinc source with lactic acid under controlled hydrothermal conditions could be a viable route to produce highly crystalline this compound. The solvent, temperature, and reaction time are key parameters that can be tuned to control the final product's properties. chemrxiv.org

This compound Formation as a Product in Poly(lactic acid) (PLA) Degradation and Lactide Synthesis

This compound can be formed during the chemical recycling and degradation of poly(lactic acid) (PLA), a widely used biodegradable polymer. Various zinc compounds, including zinc oxide (ZnO), zinc acetate (B1210297) (Zn(OAc)₂), and discrete zinc complexes, are employed as catalysts to break down the PLA polymer chain. researchgate.netrsc.orgresearchgate.net The degradation of PLA can proceed through several pathways, such as hydrolysis, alcoholysis (transesterification), or thermal depolymerization, which can lead to the formation of this compound.

In the presence of water (hydrolysis), PLA breaks down into its monomer, lactic acid. mdpi.com If a zinc-based catalyst like ZnO is present, it can react with the newly formed lactic acid to produce this compound. researchgate.net Similarly, during the alcoholysis of PLA to produce alkyl lactates (e.g., methyl lactate), the formation of zinc lactate has been indicated as an intermediate or side product. mdpi.comnih.gov For instance, the degradation of PLA in the presence of methanol (B129727) and a zinc catalyst can yield methyl lactate, with infrared spectroscopy suggesting the concurrent formation of Zinc(lactate)₂. mdpi.com

Zinc catalysts are also pivotal in the chemical recycling of PLA back to lactide, the cyclic dimer used for producing high-molecular-weight PLA. rsc.orgresearchgate.net This process, often an "unzipping" depolymerization, is typically conducted at high temperatures (200–210 °C) under vacuum. researchgate.net While the primary goal is to produce lactide, the catalytic cycle can involve zinc lactate intermediates. Research has shown that this compound itself, prepared from ZnO and L-lactide, can act as an effective and resorbable initiator for the polymerization of L-lactide, underscoring its intimate relationship within the PLA-lactide lifecycle. researchgate.net A novel catalytic system combining zinc lactate with creatinine (B1669602) has also been developed specifically for the efficient synthesis of lactide. acs.org

The table below summarizes various zinc-based catalytic systems used in PLA degradation and lactide synthesis, processes where this compound can be a resultant product.

| Catalyst System | Process | Conditions | Primary Product(s) | Reference |

|---|---|---|---|---|

| Zinc Acetate (Zn(OAc)₂) | Depolymerization | 200–210 °C, 6 mbar | Lactide | researchgate.net |

| ZnO Nanoparticles | Hydrolysis | Aqueous solution, below Tg | Lactic Acid | tandfonline.com |

| Homoleptic Zn(II) complex | Methanolysis | 80 °C, THF | Methyl Lactate | mdpi.com |

| Ethylenediamine Zn(II) complex | Methanolysis | 70-110 °C, THF | Methyl Lactate | nih.gov |

| Zinc Lactate (Zn(La)₂) / Creatinine | Depolymerization / Cyclization | 240 °C | L-lactide | acs.org |

| Zinc L-prolinate | Ring-Opening Polymerization | 150-240 °C | Poly(lactic acid) | iaamonline.org |

Optimization Parameters for this compound Yield and Stereochemical Purity

Optimizing the direct yield and stereochemical purity of this compound from PLA degradation or other synthetic routes involves the careful control of several key parameters. These factors are often interdependent and are tailored to the specific catalytic system and desired outcome.

Key Optimization Parameters:

Temperature: Temperature is a critical factor influencing both reaction rate and selectivity. For the depolymerization of PLA to lactide using catalysts like zinc acetate, temperatures in the range of 200–210 °C are effective. researchgate.net In the synthesis of lactide using a Zinc Lactate/Creatinine system, temperatures can reach 240 °C. acs.org However, for alcoholysis reactions to form alkyl lactates, milder conditions (e.g., 50–110 °C) are often sufficient and can help minimize side reactions. nih.govresearchgate.net High temperatures can increase the risk of racemization, where the L-enantiomer converts to the D-enantiomer, reducing stereochemical purity. nih.gov

Catalyst and Co-catalyst/Initiator: The choice of the zinc compound is fundamental. Highly active, well-defined zinc complexes can facilitate PLA degradation under mild conditions. nih.govrsc.org For instance, certain Schiff-base zinc complexes show high activity for PLA degradation to methyl lactate at 80 °C. rsc.org The use of chiral catalysts, such as zinc prolinate, can influence the stereochemistry of the products. iaamonline.org Studies have shown that polymerizing L-lactide with Zn (L-prolinate)₂ results in less racemization compared to using Zn (D-prolinate)₂. iaamonline.org The presence of a co-initiator, like an alcohol, is essential for alcoholysis and can influence molecular weight in polymerization. researchgate.net

Solvent: The reaction medium plays a significant role. Tetrahydrofuran (THF) is frequently identified as a suitable solvent for the degradation of PLA into methyl lactate using zinc complexes, giving good PLA conversion and product formation. mdpi.comnih.gov Solvent-free (melt) conditions are often preferred for industrial applications to reduce cost and environmental impact, though this can present challenges in heat and mass transfer. rsc.orgsci-hub.se

Reaction Time: The duration of the reaction must be optimized to maximize yield while preventing product degradation or unwanted side reactions. For highly active catalysts, PLA degradation can be complete in under an hour at moderate temperatures. nih.gov Kinetic studies help in understanding the reaction profile and determining the optimal time to achieve high conversion and selectivity. nih.govsci-hub.se

Pressure: For processes involving the distillation of a volatile product like lactide, pressure is a key parameter. Depolymerization is typically carried out under vacuum (e.g., 6 mbar) to facilitate the removal of lactide from the reaction mixture, shifting the equilibrium toward the product and preventing its degradation or repolymerization. researchgate.net

The following table summarizes the influence of these parameters on the synthesis outcomes.

| Parameter | Effect on Yield | Effect on Stereochemical Purity | General Observations |

|---|---|---|---|

| Temperature | Increases reaction rate, but can lead to thermal degradation if too high. | Higher temperatures increase the risk of racemization, reducing optical purity. nih.gov | Optimal temperature is a trade-off between reaction speed and selectivity. |

| Catalyst Choice | Activity and selectivity are highly dependent on the catalyst's structure. nih.govrsc.org | Chiral ligands or initiators (e.g., Zinc L-prolinate) can control stereochemistry and reduce racemization. iaamonline.org | Discrete, well-defined complexes often offer better control than simple salts. |

| Solvent | Affects solubility of PLA and catalyst, influencing reaction kinetics. mdpi.com | Can influence catalyst stability and conformation, potentially affecting stereoselectivity. | THF is a common and effective solvent for solution-based degradation. nih.gov |

| Pressure | Crucial for removing volatile products like lactide, driving the reaction to completion. researchgate.net | Primarily affects yield by product removal, indirect effect on purity by minimizing residence time at high temperatures. | Vacuum is essential for efficient lactide synthesis from PLA. |

Scale-Up Considerations in Academic this compound Production Methodologies

Translating laboratory-scale synthesis of this compound, or processes that generate it, to larger academic production volumes introduces several challenges that must be addressed to maintain efficiency, yield, and purity.

Heat and Mass Transfer: Reactions that are manageable in small flasks can become difficult to control on a larger scale. Exothermic or endothermic processes require efficient heat exchange to maintain a uniform temperature throughout the reactor. This is particularly critical in solvent-free melt processes, where the high viscosity of molten PLA impedes efficient stirring and heat distribution, potentially creating hot spots that lead to thermal degradation and reduced stereochemical purity. rsc.org

Catalyst Stability and Recovery: On a lab scale, the cost of the catalyst may be negligible, but for larger production, catalyst efficiency and reusability become important economic factors. The chosen zinc catalyst must be robust enough to withstand the reaction conditions over extended periods. researchgate.net Methodologies for recovering and recycling the catalyst from the product stream need to be developed. For example, some studies have demonstrated the ability to recycle zinc acetate catalysts up to five times in PLA depolymerization. researchgate.net

Purification: Isolating and purifying the final product becomes more complex at a larger scale. Techniques like reactive distillation, which are effective for producing high-purity lactide in the lab, require specialized equipment for scale-up. researchgate.net Crystallization, used for purifying lactide and potentially this compound, requires larger vessels and more solvent, and achieving high purity may necessitate multiple recrystallization steps.

Control of Reaction Environment: Maintaining an inert atmosphere (e.g., under nitrogen or argon) to prevent side reactions and maintaining a stable vacuum for depolymerization processes becomes more challenging as the reactor volume increases. Leaks can introduce oxygen or moisture, which can deactivate catalysts and lead to undesirable byproducts.

Advanced Structural Elucidation and Coordination Chemistry of Zinc L Lactate

Crystallographic Analysis of Zinc L-lactate Forms

Crystallography is an indispensable tool for determining the precise spatial arrangement of atoms within a crystalline solid. For this compound, both single-crystal and powder X-ray diffraction methods have been employed to elucidate its various hydrated and polymorphic forms.

Single-crystal X-ray diffraction (SCXRD) offers unparalleled detail about the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This non-destructive technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a periodic lattice. carleton.eduuni-saarland.de

Different hydrated forms of this compound have been characterized using SCXRD. The trihydrate form, Zn(C₃H₅O₃)₂·3H₂O, crystallizes in a monoclinic system. researchgate.netiucr.org In this structure, the zinc ion is coordinated to two lactate (B86563) anions and two water molecules, forming a distorted octahedral geometry. researchgate.net The lactate ligands act as bidentate chelators, coordinating to the zinc ion through one of the carboxylate oxygen atoms and the hydroxyl oxygen atom. The third water molecule is not directly bonded to the zinc ion but is involved in hydrogen bonding within the crystal lattice. researchgate.net

Another reported form is zinc lactate dihydrate, which has also been characterized by X-ray diffraction. researchgate.net Furthermore, a chiral two-dimensional metal-organic coordination polymer, (S-(-)-lactate)(isonicotinato)zinc(II), has been synthesized and its structure determined by SCXRD. rsc.org This compound crystallizes in the orthorhombic space group P2₁2₁2₁ and features zinc ions bridged by both L-lactate and isonicotinate (B8489971) ligands. rsc.org

A summary of crystallographic data for a this compound compound is presented below:

| Parameter | Value |

| Empirical Formula | C₆H₁₂O₇Zn |

| Formula Weight | 261.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.776(2) |

| b (Å) | 9.889(2) |

| c (Å) | 10.468(2) |

| β (°) | 110.89(3) |

| Volume (ų) | 944.4(3) |

| Z | 4 |

This table presents representative data and may not correspond to a single specific polymorph.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and analyzing the purity of a sample. acs.orgmdpi.com Instead of a single crystal, PXRD uses a finely powdered sample, which contains a vast number of small crystallites in random orientations. nih.gov The resulting diffraction pattern is a fingerprint of the crystalline material.

PXRD has been instrumental in characterizing various forms of zinc lactate and materials containing it. For instance, it has been used to confirm the phase purity of synthesized zinc lactate. rsc.org The technique is also valuable for studying the effects of impurities or additives on the crystal structure. For example, the crystallization of zinc lactate in the presence of malic acid was investigated using PXRD, which showed that the fundamental crystal structure was largely unchanged, though the crystal habit was altered.

In the context of metal-organic frameworks (MOFs), PXRD is used to verify the formation of the desired structure. For example, in the synthesis of a homochiral MOF, Zn₂(bdc)(L-lactate)(dmf), PXRD patterns confirmed the successful incorporation of the lactate ligand into the framework. researchgate.netresearchgate.net Similarly, when polylactic acid was used as a source for lactate in MOF synthesis, PXRD was used to compare the resulting structure to that obtained from pure L-lactic acid. rsc.org The patterns can reveal information about crystallinity and the presence of any secondary phases. rsc.orgresearchgate.net For example, in the synthesis of zinc-doped mesoporous silica, a broad diffraction peak indicated the amorphous nature of the material. nih.gov

Single-Crystal X-ray Diffraction of this compound Polymorphs

Mass Spectrometric Analysis of this compound Complexes

Mass spectrometry of this compound complexes provides critical insights into their structure and stability. In the gas phase, these complexes can undergo dissociation and fragmentation, offering clues to their composition. Typically, in techniques like electrospray ionization (ESI), the this compound complex would be expected to show ions corresponding to the zinc cation ([Zn]²⁺) and the lactate anion ([C₃H₅O₃]⁻).

Further fragmentation of the lactate ion itself is a key analytical feature. When subjected to tandem mass spectrometry (MS/MS), the lactate precursor ion (m/z 89.0 for the deprotonated molecule) undergoes collision-induced dissociation. nih.gov This process generates characteristic fragment ions.

A study on the fragmentation of lactate isotopologues revealed that the dissociation of unlabeled lactate at m/z 89.0 produces two primary fragment ions at m/z 71.0 and 43.0. nih.gov The transition from the precursor ion to the most abundant product ion (m/z 89.0 > 43.0) is often monitored for quantitative analysis. nih.gov It is important to note that the presence of isotopes, such as ¹³C, can influence the fragmentation efficiency, with different positional isomers of labeled lactate showing varied fragmentation patterns. nih.gov

| Precursor Ion (m/z) | Fragment Ions (m/z) |

| 89.0 ([C₃H₅O₃]⁻) | 71.0, 43.0 |

This interactive table summarizes the characteristic fragmentation of the lactate ion observed in mass spectrometry. nih.gov

While direct mass spectrometric data for simple this compound is not extensively detailed in the provided literature, the analysis of related zinc complexes shows that the dissociation of ligands is a common pathway. For instance, nuclear magnetic resonance and mass spectrometric analyses of a dimeric zinc alkoxide complex used for lactide polymerization showed that the monomeric form predominates in solution. scienceasia.org

Coordination Environment and Geometry of Zinc in this compound

The coordination environment of the zinc ion in this compound complexes is characterized by its flexibility, a common trait for Zn(II) which has a filled d-shell and thus no ligand field stabilization energy. acs.orgadpublications.org This allows for variable coordination numbers and geometries, which are primarily dictated by the size of the zinc ion and the coordinating ligand atoms. acs.orgadpublications.org The most common coordination geometries for zinc are tetrahedral and octahedral. chemicalbook.com

In a notable example of a chiral two-dimensional metal-organic coordination polymer, (S-(-)-lactate)(isonicotinato)zinc(II), the Zn(II) center adopts a slightly distorted octahedral geometry. researchgate.net In this complex, the zinc atom is coordinated to four oxygen atoms from three different lactate groups and one nitrogen atom from an isonicotinate group. researchgate.net

The coordination sphere of zinc in its complexes is influenced by various factors including the presence of a second coordination sphere, which can engage in hydrogen bonding with ligands. adpublications.org

Ligand Binding Modes of L-lactate in Zinc Complexes

The L-lactate anion is a versatile ligand capable of coordinating to zinc centers in several distinct modes. A primary binding mode is as a bidentate chelating ligand, where both the carboxylate oxygen and the α-hydroxyl oxygen atoms bind to the same zinc ion. researchgate.netresearchgate.net This chelation forms a stable five-membered ring.

In addition to chelation, L-lactate can also function as a bridging ligand. In the structure of (S-(-)-lactate)(isonicotinato)zinc(II), the lactate ligand acts as a bridging ligand, connecting two different zinc atoms to form a six-membered ring (ZnOCOZnO) in combination with a bridging carboxylate. researchgate.net This bridging capability is crucial for the formation of polymeric structures. Some studies have also reported on the chelating-bridging coordination mode of lactate ligands in rare-earth metal complexes, where the ligand not only forms a chelate cycle but also interconnects adjacent metal centers. wikipedia.org

Supramolecular Interactions and Crystal Packing in this compound Structures

In the crystal structure of (S-(-)-lactate)(isonicotinato)zinc(II), the individual chiral polymeric chains are further organized into a two-dimensional layered structure. researchgate.net The packing of these layers is influenced by intermolecular interactions. The ability to manipulate these supramolecular interactions is a key aspect of crystal engineering, allowing for the design of materials with specific properties. nih.gov

The concept of supramolecular assembly is also evident in the formation of metallogels, where metal-ligand coordination and other non-covalent interactions lead to the formation of three-dimensional networks. acs.orgacs.org For example, a ditopic ligand was shown to selectively recognize Zn²⁺ ions and form a fluorescent metallogel in the presence of zinc lactate. acs.orgacs.org

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound Decomposition Pathways

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential techniques for characterizing the thermal stability and decomposition pathways of this compound. mdpi.com TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal events. mdpi.com

For zinc lactate, the thermal decomposition is expected to occur in stages. A study on zinc lactate trihydrate indicated that the decomposition process involves the loss of water molecules followed by the decomposition of the lactate moiety. adpublications.org Another study reported that the thermal decomposition of zinc lactate begins at 190°C. scienceasia.org In the context of preparing poly(L-lactic acid) composites, the decomposition temperature of zinc lactate was found to be higher than the processing temperature of the polymer. researchgate.netnsf.gov.lk

A typical decomposition pathway for a hydrated metal carboxylate, such as zinc lactate dihydrate, would involve an initial endothermic step corresponding to the loss of water of hydration. filinchuk.com This would be followed by one or more exothermic decomposition steps at higher temperatures, where the anhydrous salt breaks down, often yielding the metal oxide as the final residue. For example, the thermal decomposition of zinc acetate (B1210297) shows multiple decomposition pathways in the 250–350 °C range. nih.gov

| Compound | Onset of Decomposition (°C) |

| This compound | 190 |

| Zinc gluconate | 150 |

| Zinc citrate (B86180) | 280 |

This interactive table provides a comparison of the onset of thermal decomposition for different organic zinc salts. scienceasia.org

Applications of Zinc L Lactate in Chemical Synthesis

Role in Polymer Chemistry

A significant application of this compound is in the field of polymer chemistry, specifically in the synthesis of polylactic acid (PLA).

Initiator in Ring-Opening Polymerization

This compound can act as an initiator for the ring-opening polymerization (ROP) of L-lactide, a cyclic diester of lactic acid, to produce PLA. d-nb.info Studies have shown that other zinc carboxylates, like zinc caprylate, can also be effective catalysts for this reaction. d-nb.info The catalytic activity of zinc complexes in the ROP of lactide is an area of extensive research, with a focus on developing catalysts that offer good control over the polymerization process and the properties of the resulting polymer. mdpi.com

Use as a Catalyst in Organic Reactions

Beyond polymer chemistry, zinc complexes, in general, are recognized for their catalytic activity in a variety of organic reactions. They are considered attractive catalysts because they are readily available, inexpensive, and less toxic than many transition metal catalysts. researchgate.net Zinc catalysts are effective in promoting the formation of carbon-heteroatom bonds, a fundamental process in synthetic organic chemistry. researchgate.net While specific examples focusing solely on this compound as a catalyst in broader organic reactions are less detailed in the provided search results, the general catalytic potential of zinc complexes suggests a promising area for future research involving this compound.

Analytical Methodologies for Characterization and Quantification of Zinc L Lactate

Chromatographic Techniques for Zinc L-lactate Analysis

Chromatographic methods are powerful tools for separating and quantifying the components of a mixture. High-performance liquid chromatography (HPLC) and ion chromatography are particularly relevant for the analysis of this compound.

High-performance liquid chromatography (HPLC) is a versatile technique used for the determination of this compound. A validated HPLC method has been developed for the specific determination of the L-enantiomer in this compound. spkx.net.cnsciengine.com This is particularly important as the biological activity can differ between stereoisomers.

One established method utilizes a chiral column, such as an OA-5000, to achieve separation between the D- and L-isomers of zinc lactate (B86563). spkx.net.cnsciengine.com The mobile phase typically consists of a dilute copper sulfate (B86663) solution (e.g., 1 mmol/L CuSO4·5H2O) with a flow rate of 1 mL/min. spkx.net.cnsciengine.com This method has demonstrated good linearity over a concentration range of 0.147 to 3.675 mg/mL, with a high correlation coefficient of 0.9999. spkx.net.cnsciengine.com The precision and stability of the method are indicated by low relative standard deviations (RSD) of 0.044% and 0.061%, respectively, and an average recovery of 99.8%. spkx.net.cnsciengine.com

Reversed-phase HPLC (RP-HPLC) has also been used to monitor L-lactic acid in fermentation products where zinc sulfate was used, indicating its applicability in bioprocess monitoring. researchgate.net While many analytical methods like HPLC are accurate, they can be expensive and may require sample pre-treatment protocols. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Column | OA-5000 chiral column | spkx.net.cnsciengine.com |

| Mobile Phase | 1 mmol/L CuSO4·5H2O | spkx.net.cnsciengine.com |

| Flow Rate | 1 mL/min | spkx.net.cnsciengine.com |

| Linearity Range | 0.147 - 3.675 mg/mL | spkx.net.cnsciengine.com |

| Correlation Coefficient | 0.9999 | spkx.net.cnsciengine.com |

| Precision (RSD) | 0.044% | spkx.net.cnsciengine.com |

| Stability (RSD) | 0.061% | spkx.net.cnsciengine.com |

| Average Recovery | 99.8% | spkx.net.cnsciengine.com |

Ion chromatography (IC) is a valuable technique for determining both the lactate and zinc components of this compound. This method separates ions based on their interaction with a resin. Ion-exclusion chromatography, a subset of IC, is particularly useful for the analysis of organic acids like lactate. metrohm.com

For the determination of lactate, ion-exclusion chromatography coupled with conductivity detection is a common approach. metrohm.comeuropa.eu The sample is typically extracted, and the resulting solution is filtered before chromatographic analysis. Quantification is then performed using an external standard calibration curve. europa.eu

For the analysis of zinc, ion chromatography can be coupled with inductively coupled plasma mass spectrometry (IC-ICP-MS). thermoscientific.com This "hyphenated" technique allows for the separation of different ionic species by IC, followed by sensitive elemental detection and quantification by ICP-MS. thermoscientific.comnih.gov This is particularly useful for speciation analysis, which provides information on the different chemical forms of an element. thermoscientific.comnih.gov Chelating exchange resins have shown to be effective in the separation of zinc isotopes in the presence of ligands such as lactate. nih.gov

High-Performance Liquid Chromatography (HPLC) of this compound

Spectrophotometric Methods for this compound Determination

Spectrophotometric methods measure the interaction of electromagnetic radiation with a sample to determine the concentration of an analyte. These methods are widely used for the quantification of the zinc component in this compound.

Atomic Absorption Spectrometry (AAS) and Atomic Emission Spectrometry (AES) are well-established techniques for the quantitative measurement of metals, including zinc, in various samples. nih.govresearchgate.net In AAS, the amount of light absorbed by ground-state atoms in a sample is measured, which is proportional to the concentration of the element. oiv.int

For zinc analysis, a wavelength of 213.9 nm is typically used with a zinc hollow-cathode lamp. oiv.int Flame AAS is a common and simple method for routine zinc analysis in biological samples. nih.gov For very low concentrations of zinc, Graphite Furnace AAS (GF-AAS) offers higher sensitivity. nih.govcdc.gov Sample preparation for AAS often involves digestion with acids to break down the sample matrix. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Technique | Flame Atomic Absorption Spectrometry | nih.govoiv.int |

| Wavelength | 213.9 nm | oiv.int |

| Light Source | Zinc hollow-cathode lamp | oiv.int |

| Flame | Air-acetylene | oiv.int |

| Sensitivity (Flame AAS) | Low-ppm range | nih.gov |

| Sensitivity (GF-AAS) | 0.052 µmol/L | nih.govcdc.gov |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique for determining trace elemental concentrations. nih.gov The sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the sample. nih.gov The resulting ions are then separated by a mass spectrometer based on their mass-to-charge ratio. researchgate.net

ICP-MS is considered a powerful method for pharmaceutical and biomedical elemental analysis and is increasingly preferred over flame atomic absorption spectrometry (FAAS). vedomostincesmp.ru It offers multi-element detection capabilities and low detection limits, often in the nanogram-per-liter range. researchgate.netresearchgate.net For zinc analysis in insulin (B600854) products, an ICP-MS method has been validated for specificity, linearity, accuracy, and precision in the range of 0.4–1.6 mg/L. vedomostincesmp.ru The use of ICP-MS coupled with size exclusion chromatography has also been employed for zinc speciation analysis in various milk samples, where zinc was found to be bound to citrate (B86180) and other biomolecules. nih.gov

Atomic Absorption/Emission Spectrometry (AAS/AES) for Zinc in this compound

Electrochemical Methods for this compound Detection and Characterization

Electrochemical methods offer an alternative approach for the detection and characterization of this compound, primarily by targeting the lactate component. These methods are often praised for their simplicity, portability, and rapid response. nih.gov

Electrochemical biosensors have been developed for the detection of L-lactic acid. researchgate.netrsc.orgmdpi.com These sensors often utilize an enzyme, such as lactate oxidase, immobilized on an electrode surface. researchgate.netrsc.orgmdpi.com The enzyme catalyzes the oxidation of lactate, generating a detectable electrical signal.

Zinc oxide (ZnO) nanomaterials, such as nanowires and nanotetrapods, have been successfully used as the electrode material in these biosensors. researchgate.netrsc.org The high surface area and unique electronic properties of ZnO nanostructures facilitate efficient electron transfer, leading to high sensitivity and low detection limits. researchgate.netrsc.org For instance, a biosensor based on ZnO nanotetrapods exhibited a high sensitivity of 28.0 μA cm⁻² mM⁻¹, a wide linear range, and a low detection limit of 1.2 μM for L-lactic acid. rsc.orgresearchgate.net Another design using ZnO nanowires showed a sensitivity of 15.6 µA cm−2 mM−1 and a detection limit of 12 µM. researchgate.net

| Electrode Material | Sensitivity | Detection Limit | Reference |

|---|---|---|---|

| ZnO Nanotetrapods | 28.0 μA cm⁻² mM⁻¹ | 1.2 μM | rsc.orgresearchgate.net |

| ZnO Nanowires | 15.6 µA cm−2 mM−1 | 12 µM | researchgate.net |

Capillary Electrophoresis for this compound Purity Assessment

Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution and rapid analysis times, making it a suitable alternative for assessing the purity of this compound. nih.gov The method is particularly effective for monitoring organic impurities that may be present from the fermentation and purification processes of lactic acid, the precursor to this compound. core.ac.uk

In a typical CE setup for lactate analysis, a buffer system is used to facilitate the separation of lactate from other organic acids and anions. usda.gov For instance, a phosphate (B84403) buffer containing an electroosmotic flow modifier like cetyltrimethylammonium bromide (CTAB) can be employed. usda.gov The separation is based on the differential migration of ions under the influence of an electric field within a narrow fused-silica capillary. scielo.br Impurities, having different charge-to-size ratios than the lactate anion, will migrate at different velocities, resulting in distinct peaks in the electropherogram. core.ac.uk

One study on the downstream processing of fermentatively produced lactic acid demonstrated that CE could effectively monitor and identify various organic impurities. core.ac.uk While high salt concentrations in samples can prolong migration times, a simple dilution of the sample can mitigate this issue, allowing for clear separation and quantification. usda.gov The use of CE coupled with a mass spectrometry (CE-MS) system can further aid in the definitive identification of unknown impurity peaks, ensuring a comprehensive purity profile for the lactate product before its conversion to this compound. core.ac.uk The speed and efficiency of CE make it an important tool for in-process control and final product quality assessment. nih.gov

Table 1: Illustrative Capillary Electrophoresis Parameters for Lactate Analysis

| Parameter | Condition | Rationale |

| Separation Electrolyte (BGE) | 10 mmol/L L-histidine, 15 mmol/L DL-glutamic acid, 30 µmol/L CTAB | Optimizes separation of small, ionizable molecules like lactate. nih.gov |

| Capillary | Uncoated fused silica, 57 cm length x 50 µm i.d. | Standard for many CE separations, offering good resolution. usda.gov |

| Injection | Pressure injection (e.g., 0.035 bar for 15 sec) | Introduces a precise volume of the sample into the capillary. usda.gov |

| Separation Voltage | -10 kV to -25 kV | Drives the electrophoretic separation of anions. |

| Detection | Contactless Conductivity (C4D) or UV (200 nm) | C4D is suitable for small, non-UV-absorbing ions; direct UV detection is also possible. nih.govusda.gov |

| Sample Preparation | 1:10 dilution with deionized water | Reduces high salt content from the matrix to prevent prolonged migration times. usda.gov |

Advanced Imaging and Spectroscopic Techniques for this compound in Complex Matrices

To identify and characterize this compound within intricate mixtures, such as in material science or biological systems, advanced imaging and spectroscopic techniques are indispensable. These methods provide chemical and elemental information with high spatial resolution.

Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy and Optical Photothermal Infrared (O-PTIR) spectroscopy are powerful techniques for the molecular identification of this compound. nih.gov ATR-FTIR is widely used to characterize the chemical composition of materials, but its spatial resolution is limited by the diffraction limit of infrared light. nih.govresearchgate.net

O-PTIR is a newer, non-contact technique that overcomes this limitation, offering sub-micron spatial resolution. nih.govresearchgate.net This allows for a much more detailed chemical analysis of heterogeneous samples. mdpi.com In studies on the degradation products in historical oil paintings, both techniques have been successfully used to identify this compound. nih.govmdpi.com this compound is characterized by specific spectral bands, which allows for its differentiation from other compounds in the matrix, such as zinc soaps or other degradation products. mdpi.comresearchgate.net

Research comparing the two methods on a paint cross-section containing this compound found that while ATR-FTIR could identify agglomerates of the compound, O-PTIR provided superior resolution, allowing for a more detailed and resolved chemical map. nih.govmdpi.com The ability of O-PTIR to produce transmission-like FTIR spectra without physical contact is highly advantageous for analyzing delicate or complex samples. researchgate.net

Table 2: Characteristic Infrared Spectral Bands for this compound Identification

| Technique | Wavenumber (cm⁻¹) | Assignment | Source(s) |

| ATR-FTIR / O-PTIR | 1270 cm⁻¹ | C-O Stretch | mdpi.comresearchgate.net |

| ATR-FTIR / O-PTIR | 1122 cm⁻¹ | C-O Stretch | mdpi.comresearchgate.net |

| ATR-FTIR / O-PTIR | 1092 cm⁻¹ | C-H Bending / C-O Stretch | mdpi.comresearchgate.net |

| ATR-FTIR / O-PTIR | 1047 cm⁻¹ | C-C Stretch | mdpi.comresearchgate.net |

Scanning Electron Microscopy (SEM) combined with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful duo for the physicochemical characterization of this compound. nanoscience.com SEM provides high-resolution images of a sample's surface topography and morphology, while EDS provides elemental analysis. unimelb.edu.aubruker.com

The SEM technique uses a focused beam of electrons to scan the sample surface, generating images that can reveal the size, shape, and texture of this compound particles or crystals with magnification up to 50,000x or more. unimelb.edu.au This is crucial for understanding the compound's physical form.

Simultaneously, the interaction of the electron beam with the sample causes the emission of characteristic X-rays from the atoms within the sample. bruker.com The EDS detector measures the energy and intensity of these X-rays to identify the elements present and their relative abundance. bruker.commyscope.training For this compound (C₆H₁₀O₆Zn), EDS analysis would be expected to produce a spectrum with prominent peaks corresponding to Carbon (C), Oxygen (O), and Zinc (Zn). unimelb.edu.au This elemental confirmation is vital for verifying the identity of the material being imaged by SEM. nih.gov The combination of morphological imaging from SEM and elemental identification from EDS provides a comprehensive characterization of the compound. nih.gov

ATR-FTIR and O-PTIR Imaging for this compound Identification

Validation and Inter-laboratory Comparisons of this compound Analytical Methods

The validation of analytical methods is critical to ensure they are reliable, accurate, and fit for purpose. For this compound, a method for its determination by High-Performance Liquid Chromatography (HPLC) using a chiral column has been developed and validated. spkx.net.cn The validation process assesses several key performance parameters.

A study validating an HPLC method for L-Zinc Lactate demonstrated excellent performance. spkx.net.cn The method showed good linearity over a concentration range of 0.147 to 3.675 mg/mL, with a correlation coefficient of 0.9999. spkx.net.cn The precision was high, with a relative standard deviation (RSD) of 0.044%, and the stability was also excellent, with an RSD of 0.061%. spkx.net.cn The accuracy, determined through recovery studies, was found to be 99.8 ± 1.90%. spkx.net.cn Such validated methods are crucial for reliably monitoring the content of L-Zinc Lactate in various products. spkx.net.cn

Table 3: Performance Parameters from a Validated HPLC Method for L-Zinc Lactate

| Parameter | Result | Significance |

| Linearity Range | 0.147 - 3.675 mg/mL | The method is effective over a wide range of concentrations. |

| Correlation Coefficient (r) | 0.9999 | Indicates a very strong linear relationship between concentration and response. spkx.net.cn |

| Precision (RSD) | 0.044% | Shows very high repeatability of the measurement. spkx.net.cn |

| Stability (RSD) | 0.061% | Demonstrates that the sample and standard are stable during the analysis period. spkx.net.cn |

| Average Recovery | 99.8% | Confirms the high accuracy of the method in quantifying the analyte. spkx.net.cn |

Following single-laboratory validation, inter-laboratory comparisons, or proficiency tests, are essential for establishing the broader reliability and reproducibility of an analytical method. fao.orgdemarcheiso17025.com These studies involve multiple laboratories analyzing the same homogenous sample to assess the level of agreement in their results. researchgate.net The results help to identify potential biases in the method or in its application by different laboratories and are a key component of quality assurance. fao.orgeuropa.eu For a standardized method for this compound analysis, an inter-laboratory study would be the final step to ensure that the method is robust and transferable, yielding comparable results regardless of the testing location. europa.eu

Mechanistic Investigations of Zinc L Lactate at the Cellular and Molecular Level in Vitro/fundamental Studies

Cellular Uptake Mechanisms of Zinc L-lactate (In Vitro Models)

The entry of zinc into cells is a regulated process involving specific transport systems. When complexed with ligands such as L-lactate, the mechanisms of uptake can be influenced by the nature of the ligand itself.

In vitro studies suggest that the uptake of zinc can be significantly influenced by the ligand to which it is bound. The this compound complex provides a soluble and bioavailable form of zinc. The lactate (B86563) component, a product of glycolysis, can be utilized by cells, potentially influencing the transport of the associated zinc ion. nih.gov While direct transport of the intact this compound complex is not extensively documented, the principle of ligand-dependent transport suggests that the lactate moiety could facilitate the presentation of zinc to the cell surface transporters. researchgate.net For instance, in human epithelial Caco-2 cells, exposure to zinc lactate has been used to investigate metal ion uptake. nih.gov The dissociation of the complex at the cell surface would release zinc ions, which are then available for transport by specific protein channels. researchgate.netfrontiersin.org

The internalization of zinc, following its dissociation from the lactate ligand, is primarily mediated by two families of zinc transporters: the ZIP (Zrt- and Irt-like Proteins or SLC39A) family and the ZnT (Zinc Transporter or SLC30A) family. nih.govphysiology.orgresearchgate.net

ZIP Transporters : These transporters are responsible for the influx of zinc into the cytoplasm from the extracellular space or from intracellular organelles. frontiersin.orgnih.govphysiology.org There are 14 known human ZIP transporters, and they are crucial for increasing cytosolic zinc concentrations. nih.gov In vitro studies using various cell lines have demonstrated that the expression and activity of ZIP transporters are often regulated by cellular zinc status. nih.govresearchgate.net For example, in breast cancer cell lines, the uptake of zinc is consistent with transport via ZIPs, which often possess histidine-rich binding sites. researchgate.net

ZnT Transporters : Conversely, the ZnT family, comprising 10 members in humans, facilitates the efflux of zinc from the cytoplasm into organelles or out of the cell, thereby lowering cytosolic zinc levels. nih.govphysiology.orgresearchgate.net

The process of zinc internalization is an energy-dependent process. dovepress.com Studies on human corneal epithelial cells (HCEpiC) and retinal pigment epithelial cells (ARPE-19) have shown that the uptake of zinc-containing nanocomposites is significantly inhibited at lower temperatures, indicating an active, energy-requiring transport mechanism. dovepress.com Furthermore, inhibitors of clathrin-mediated endocytosis, such as hypertonic sucrose (B13894) and chlorpromazine, have been shown to significantly decrease the cellular uptake of zinc-containing nanoparticles, suggesting this as a potential pathway for internalization. dovepress.com

Table 1: Key Membrane Transporters Involved in Cellular Zinc Uptake

| Transporter Family | Function | Direction of Transport | Number of Members (Human) |

| ZIP (SLC39A) | Zinc Influx | Extracellular/Organellar Lumen to Cytosol | 14 |

| ZnT (SLC30A) | Zinc Efflux | Cytosol to Extracellular/Organellar Lumen | 10 |

Ligand-Dependent Transport of Zinc in Cellular Systems (In Vitro)

Intracellular Trafficking and Speciation of Zinc from this compound (In Vitro Studies)

Once inside the cell, zinc released from this compound does not remain as a free ion. It is rapidly bound and trafficked by a network of proteins to various subcellular compartments to prevent toxicity and ensure its availability for essential processes. nih.govnih.gov

The intracellular trafficking of zinc is a dynamic process. Zinc is directed to organelles such as the Golgi apparatus, endoplasmic reticulum, mitochondria, and the nucleus. nih.govnih.govacs.org This distribution is managed by the coordinated action of ZIP and ZnT transporters located on the membranes of these organelles, as well as by zinc-binding proteins. physiology.orgnih.gov

A significant portion of intracellular zinc is bound to metallothioneins (MTs), which are low-molecular-weight, cysteine-rich proteins that can bind multiple zinc ions. nih.govnih.gov MTs act as a cytosolic buffer, sequestering zinc and releasing it in a controlled manner in response to cellular signals, a process often referred to as "zinc signaling". nih.govnih.gov The release of zinc from MTs can be triggered by changes in the cellular redox state. nih.gov

In addition to MTs, other proteins and small molecules, such as glutathione (B108866), are involved in the speciation and transport of zinc within the cell. nih.gov Studies have shown that upon entering the cell, zinc can accumulate in mitochondria, and high concentrations can lead to mitochondrial dysfunction. nih.gov The speciation of zinc, meaning the different forms in which it exists (e.g., bound to various proteins or ligands), is crucial for its biological function and for preventing cytotoxicity.

Interaction of this compound with Biological Macromolecules (In Vitro Biochemical Studies)

The biological effects of this compound are intrinsically linked to the interactions of the dissociated zinc and lactate ions with various biological macromolecules.

Zinc is an essential cofactor for a vast number of proteins and enzymes, playing either a structural or catalytic role. frontiersin.orgmdpi.com It is estimated that zinc is a component of over 300 enzymes and thousands of protein domains. mdpi.comnih.gov

In vitro biochemical assays have demonstrated the inhibitory or modulatory effects of zinc on various enzymes. For example, zinc ions have been shown to strongly inhibit lactate production in rat muscle cytosol fractions by targeting key glycolytic enzymes like phosphofructokinase. jst.go.jp The presence of histidine can reverse this inhibition, highlighting the competitive nature of these interactions. jst.go.jp

Lactate itself can also directly interact with proteins. Recent studies have revealed that lactate can form a complex with zinc in the active site of the enzyme SENP1, inhibiting its deSUMOylation activity. researchgate.net This demonstrates a cooperative interaction between lactate and zinc in modulating enzyme function. Furthermore, lactate has been shown to interact with other proteins, such as the anaphase-promoting complex (APC/C), influencing processes like mitotic progression. researchgate.net

The binding of zinc to proteins can be studied using various in vitro techniques, including molecular docking simulations, which predict the preferred binding sites and orientations of ligands on proteins. researchgate.net Such studies have been used to investigate the interaction of zinc oxide nanoparticles with proteins like bovine serum albumin (BSA) and human insulin (B600854). researchgate.net

Table 2: Examples of Zinc and Lactate Interactions with Proteins/Enzymes (In Vitro)

| Ion | Interacting Protein/Enzyme | Observed Effect (In Vitro) | Reference |

| Zinc | Phosphofructokinase | Inhibition of enzyme activity | jst.go.jp |

| Zinc & Lactate | SENP1 | Formation of a complex in the active site, leading to inhibition | researchgate.net |

| Lactate | Anaphase-Promoting Complex (APC/C) | Interaction influencing mitotic progression | researchgate.net |

| Zinc | Lactate Dehydrogenase (from Bacillus cereus) | Inhibition of enzyme activity | nih.gov |

While direct interactions of the intact this compound complex with nucleic acids are not well-documented, the dissociated zinc ions play a crucial role in the structure and function of proteins that bind to DNA and RNA. nih.govthermofisher.com "Zinc finger" domains are a classic example, where zinc ions are coordinated by cysteine and/or histidine residues, creating a stable structural motif that is essential for the sequence-specific binding of many transcription factors to DNA. nih.govthermofisher.com

In vitro techniques such as electrophoretic mobility shift assays (EMSA) and pull-down assays are commonly used to study the interactions between proteins and nucleic acids. fortislife.com These methods can determine the specificity of a protein-nucleic acid interaction and identify the components of the complex. fortislife.com The presence of zinc is often a prerequisite for the proper folding of the DNA-binding domain and, consequently, for the interaction to occur.

Lactate has also been implicated in modulating protein-nucleic acid interactions, albeit indirectly. Lactylation, a post-translational modification where a lactate group is added to a protein, has been shown to affect the DNA-binding affinity of certain proteins. nih.gov For instance, lactylation can enhance the DNA-binding affinity of some proteins while repressing it in others. nih.gov This highlights a novel mechanism by which cellular metabolism, through the production of lactate, can influence gene expression and other DNA-related processes.

Binding to Proteins and Enzymes (In Vitro Biochemical Assays)

Redox Chemistry and Antioxidant Potential of this compound (In Vitro Biochemical Assays)

This compound has demonstrated notable antioxidant properties in various in vitro biochemical assays. These studies highlight its capacity to mitigate oxidative stress, a key factor in cellular damage.

In vitro experiments have shown that this compound can reduce the production of reactive oxygen species (ROS) and decrease apoptosis induced by hydrogen peroxide. nih.gov It has been observed to improve the antioxidant capacity of cells by regulating the expression of antioxidant-related genes and the activity of antioxidant enzymes. nih.gov For instance, treatment with this compound has been shown to increase the activity of glutathione peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD) in IPEC-J2 cells. nih.gov

The antioxidant potential of this compound is attributed to the synergistic action of both zinc and lactate. Zinc itself is a crucial element for the functioning of antioxidant enzymes like superoxide dismutase. mdpi.com It plays a role in reducing the production of reactive oxygen species and protecting against oxidative damage. mdpi.com While zinc is redox-inert, meaning it doesn't directly participate in redox reactions, it can displace redox-active metals like iron and copper from binding sites, thereby preventing them from catalyzing the formation of free radicals. mdpi.com

Lactate also contributes to the cellular redox state. researchgate.net The conversion of lactate to pyruvate (B1213749) can influence the NADH/NAD+ ratio, which is a critical determinant of the cellular redox environment. jneurosci.org

Biochemical assays have shown that zinc-rich lactic acid bacteria can enhance antioxidant activity. ifoodmm.cn The fermentation supernatant of these bacteria exhibits significant free radical scavenging activity. ifoodmm.cn

Interactive Data Table: In Vitro Antioxidant Effects of this compound

| Assay/Model | Key Findings | Reference |

| Hydrogen Peroxide-Induced IPEC-J2 Cells | Reduced production of reactive oxygen species (ROS) and apoptosis. | nih.gov |

| IPEC-J2 Cells | Increased activity of glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD). | nih.gov |

| Biochemical Assays | Zinc is a component of superoxide dismutase and reduces reactive oxygen species production. | mdpi.com |

| Zinc-Rich Lactic Acid Bacteria | Fermentation supernatant showed enhanced free radical scavenging activity. | ifoodmm.cn |

Fundamental Antimicrobial Mechanisms of this compound (In Vitro Studies)

This compound exhibits antimicrobial properties through various mechanisms, primarily targeting the cell wall and essential enzymatic processes of microorganisms.

Cell Wall/Membrane Disruption by this compound (In Vitro)

The antimicrobial action of this compound often involves the disruption of the bacterial cell wall and membrane integrity. At acidic pH values, close to the pKa of lactic acid, lactates can act as ionophores, disrupting the bacterial cytoplasmic membrane and leading to a drop in intracellular pH. nih.gov This disruption can lead to the leakage of essential intracellular components, such as ions, proteins, and DNA, ultimately causing cell death. mdpi.com

The zinc component also contributes to membrane disruption. Zinc ions can interact with the bacterial cell surface, leading to structural changes in the membrane. nih.gov This interaction is partly due to the electrostatic attraction between the positively charged zinc ions and the negatively charged bacterial membrane. nih.gov Studies with zinc oxide nanoparticles have shown that this interaction can be sufficient to cause bacterial toxicity. nih.gov

Enzymatic Inhibition by Zinc from this compound (In Vitro)

Zinc ions released from this compound can inhibit the activity of essential bacterial enzymes. Zinc can interfere with metabolic pathways by inhibiting key enzymes. For example, zinc has been shown to inhibit glycolytic enzymes like phosphofructokinase and glyceraldehyde-3-phosphate dehydrogenase (GAPDH). jneurosci.orgjst.go.jp

Furthermore, zinc can act as a cofactor for certain enzymes while inhibiting others. In some bacteria, zinc ions can activate autolysins, which are enzymes that break down the peptidoglycan layer of the cell wall, leading to bacteriolysis. scitechnol.com Specifically, zinc ions have been implicated in the activation of PGN autolysins of amidases in Staphylococcus aureus. scitechnol.com Zinc has also been shown to inhibit the enzymatic activity of SUMO protease Sentrin isopeptidase 1 (SENP1) by binding to its active site along with lactate. nih.gov

Modulation of Gene Expression Pathways by this compound (In Vitro Transcriptomic/Proteomic Studies)

In vitro studies utilizing transcriptomic and proteomic analyses have revealed that this compound can significantly modulate gene expression pathways in various cell types.

In intestinal porcine epithelial cells (IPEC-J2), this compound administration has been shown to upregulate the expression of genes related to zinc transport, such as Zip4 and ZnT-1, under both normal and oxidative stress conditions. nih.gov This suggests a mechanism to promote zinc uptake and maintain cellular zinc homeostasis. nih.gov Furthermore, this compound treatment can influence the expression of genes involved in the antioxidant response. For instance, it has been observed to increase the protein expression of nuclear Nrf2, a key transcription factor that regulates antioxidant genes, while decreasing the expression of its inhibitor, Keap1. nih.gov

Lactate itself has been identified as a signaling molecule that can regulate gene expression. It can stimulate the expression of plasticity-related genes in neurons. frontiersin.org Transcriptome analysis has shown that lactate can increase the mRNA expression of several immediate-early genes involved in the MAPK signaling pathway and synaptic plasticity. frontiersin.org This effect is often dependent on NMDA receptor activity. frontiersin.org A recent discovery has also highlighted the role of lactate in a post-translational modification called "lactylation," which can directly regulate gene expression by modifying histones. mdpi.com

Proteomic studies have also provided insights into the cellular response to lactate. In lactic acid bacteria, proteomic analysis has helped to understand the complex regulation of metabolic pathways, including energy metabolism, in response to the accumulation of lactic acid. researchgate.net

Interactive Data Table: Gene Expression Modulation by this compound Components

| Component | Cell/Organism Type | Key Genes/Pathways Modulated | Effect | Reference |

| This compound | IPEC-J2 cells | Zip4, ZnT-1 (Zinc transporters) | Upregulation | nih.gov |

| This compound | IPEC-J2 cells | Nrf2 (Antioxidant response) | Increased nuclear protein expression | nih.gov |

| Lactate | Cortical neurons | Immediate-early genes (MAPK signaling, synaptic plasticity) | Upregulation | frontiersin.org |

| Lactate | Macrophages | Histone lactylation leading to gene expression changes | Regulation of immune response | mdpi.com |

Cellular Responses to this compound Exposure (In Vitro Cell Line Studies)

In vitro studies on various cell lines have demonstrated a range of cellular responses to this compound exposure, from promoting cell proliferation to inducing cytotoxicity, depending on the concentration and cell type.

In intestinal porcine epithelial cells (IPEC-J2), lower concentrations of this compound have been shown to significantly increase cell viability. nih.gov It can also promote the proliferation of these cells and protect them from hydrogen peroxide-induced apoptosis. nih.gov

However, at higher concentrations, zinc compounds can exhibit cytotoxic effects. Studies on zinc-doped hydroxyapatite (B223615) have shown that high concentrations of Zn2+ can reduce cell proliferation. mdpi.com Similarly, research on zinc oxide nanoparticles has demonstrated that increasing concentrations can lead to decreased cell viability and increased release of lactate dehydrogenase (LDH), an indicator of cellular damage. dovepress.comnih.gov The cytotoxic effect is often observed at high concentrations of zinc ions and when cells are in direct contact with metallic zinc samples. nih.gov

The response to zinc can also be cell-type dependent. For example, in vitro cytotoxicity testing of three different zinc salts on established fish cell lines showed differential cell sensitivities depending on the specific compound and the endpoint measured. researchgate.net

Interactive Data Table: Cellular Responses to Zinc Compounds in Vitro

| Cell Line | Zinc Compound | Concentration Effects | Key Findings | Reference |

| IPEC-J2 | This compound | Low concentrations | Increased cell viability and proliferation, protection from apoptosis. | nih.govnih.gov |

| MG-63 | Zinc-doped Hydroxyapatite | High concentrations | Reduced cell proliferation, cytotoxic effects. | mdpi.com |

| MRC5 | Zinc Oxide Nanoparticles | Increasing concentrations | Decreased cell viability, increased LDH release. | dovepress.com |

| EPC, RTG-2 | Zinc Chloride | High concentrations | Increased LDH release, cytotoxicity. | researchgate.net |

Comparative Analysis of Zinc L Lactate with Other Zinc Complexes and Lactate Salts

Comparative Synthesis Efficiency and Yields with Analogous Zinc Carboxylates

The synthesis of Zinc L-lactate can be achieved through various methods, with efficiency and yield being key metrics for comparison with other zinc carboxylates. A common method for producing this compound is the reaction of lactic acid with zinc oxide. wikipedia.org Another approach involves the reaction of L-lactide with zinc oxide in hot water. d-nb.info Research has also demonstrated the synthesis of this compound from zinc acetate (B1210297) and L-lactic acid. researchgate.net

In comparison, other zinc carboxylates like zinc acetate and zinc caprylate are often commercially available, but their synthesis can also be performed in a laboratory setting. d-nb.info For instance, zinc acetate can be synthesized, and its complexes with other ligands have been prepared and characterized. mdpi.com The synthesis of zinc caprylate has also been described in the context of its use as a catalyst for ring-opening polymerizations. d-nb.info

The yield of these synthesis processes can be influenced by various factors, including reaction conditions and the purity of the starting materials. For this compound, a high yield can be obtained, with one study reporting a yield of 87% for a scaled-up synthesis of a related zinc complex. rsc.org In the context of ring-opening polymerization catalysis, the usefulness of zinc carboxylates was found to increase in the order: acetate < lactate (B86563) < caprylate. d-nb.info

Table 1: Comparative Synthesis of Zinc Carboxylates

| Compound | Starting Materials | Reported Yield | Reference |

|---|---|---|---|

| This compound | Lactic acid, Zinc oxide | Not explicitly stated | wikipedia.org |

| This compound | L-lactide, Zinc oxide | Not explicitly stated | d-nb.info |

| Zinc acetate | Commercially available | Not applicable | d-nb.info |

| Zinc caprylate | Commercially available | Not applicable | d-nb.info |

Comparative Structural Stability and Coordination Environments

The structural stability and coordination environment of this compound are distinct when compared to other zinc complexes. This compound trihydrate, Zn(C₃H₅O₃)₂·3H₂O, has a specific crystal and molecular structure that has been determined using X-ray crystallography. iucr.orgresearchgate.net In this structure, the zinc ion is coordinated to two lactate ligands and two water molecules, resulting in a six-coordinated, pseudo-octahedral geometry. researchgate.netnih.gov The lactate ligand can act as a bidentate ligand, coordinating to the zinc ion through both the carboxylate oxygen and the hydroxyl oxygen.

In contrast, other zinc complexes exhibit a variety of coordination geometries, including tetrahedral, trigonal bipyramidal, and octahedral environments. mdpi.commdpi.com For example, some zinc complexes with N-donor ligands feature a tetrahedral coordination geometry, where the zinc atom is four-coordinated. mdpi.com Dimeric zinc complexes can display distorted octahedral geometries. mdpi.com The coordination environment in zinc complexes is highly dependent on the nature of the ligands. For instance, in zinc benzenethiolate (B8638828) complexes, both mononuclear tetrahedral and tetranuclear species have been observed. uni-regensburg.de The stability of these complexes is influenced by factors such as the chelate effect and the steric hindrance of the ligands.

The crystal structure of a chiral two-dimensional metal-organic coordination polymer, (S-(-)-lactate)(isonicotinato)zinc(II), has also been reported, showcasing the versatility of the lactate ligand in forming extended structures. rsc.org Impurities can affect the crystal structure and habit of this compound, although one study found that the structure was hardly changed by the presence of malic acid. cip.com.cn

Table 2: Comparison of Coordination Environments in Zinc Complexes

| Compound/Complex Type | Coordination Geometry | Coordination Number | Ligand Type | Reference |

|---|---|---|---|---|

| This compound trihydrate | Pseudo-octahedral | 6 | Lactate, Water | researchgate.netnih.gov |

| Zinc chlorido complexes with N-donor ligands | Tetrahedral | 4 | N-donor, Chloride | mdpi.com |

| Dimeric zinc complexes with benzimidazole-based derivatives | Distorted octahedral | 6 | N-donor | mdpi.com |

| Mononuclear zinc benzenethiolate | Tetrahedral | 4 | Benzenethiolate | uni-regensburg.de |

Comparative Spectroscopic Fingerprints and Characterization Data

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy provide unique fingerprints for this compound that can be compared with those of other zinc complexes.

The FTIR spectrum of this compound is characterized by a strong, broad band around 1590 cm⁻¹, along with a series of distinct narrower bands at approximately 1367, 1321, 1273, 1119, 1085, and 1046 cm⁻¹. nih.govacs.org These bands correspond to the various vibrational modes of the lactate ligand coordinated to the zinc ion. For example, the bands in the 1300-1000 cm⁻¹ range are characteristic of the zinc lactate pattern. researchgate.net In contrast, the FTIR spectrum of pure lactic acid shows a characteristic OH stretching frequency at 3464 cm⁻¹ and a C=O stretching frequency at 1733 cm⁻¹, which shift upon coordination to a metal ion. researchgate.net For other zinc complexes, the FTIR spectra will be dominated by the vibrational modes of their respective ligands. For instance, zinc oxide nanoparticles exhibit a characteristic Zn-O bond vibration around 466 cm⁻¹. oup.com

¹H and ¹³C NMR spectroscopy are also powerful tools for characterizing zinc complexes. mdpi.comresearchgate.net For this compound, the NMR spectra would show signals corresponding to the protons and carbons of the lactate moiety. The chemical shifts of these signals would be influenced by the coordination to the zinc ion. In a study of zinc complexes with Schiff bases, the disappearance of the phenolic proton signal and a downfield shift of the azomethine proton signal upon complexation were observed in the ¹H-NMR spectra. researchgate.net Similarly, ¹³C-NMR data supports the formation of complexes by displaying and shifting characteristic peaks. researchgate.net Comparative NMR studies of different zinc complexes reveal differences in the ligand coordination environments. rsc.org

Table 3: Key Spectroscopic Features of this compound

| Spectroscopic Technique | Key Feature | Wavenumber/Chemical Shift | Reference |

|---|---|---|---|

| FTIR | Strong, broad band | ~1590 cm⁻¹ | nih.gov |

| FTIR | Distinct narrower bands | 1367, 1321, 1273, 1119, 1085, 1046 cm⁻¹ | nih.govacs.org |

| ¹H NMR | Azomethine proton (in related Schiff base complexes) | Downfield shift upon complexation | researchgate.net |

Comparative In Vitro Biochemical Reactivity and Mechanistic Outcomes

The in vitro biochemical reactivity of this compound has been explored, particularly its role as a catalyst in polymerization reactions. This compound has been found to be an active catalyst for the ring-opening polymerization (ROP) of L-lactide, producing poly(L-lactide) (PLLA). researchgate.netresearchgate.net The catalytic activity of this compound has been compared to other zinc carboxylates, such as zinc acetate and zinc caprylate. d-nb.info In one study, the usefulness of these catalysts for ROP increased in the order: acetate < lactate < caprylate. d-nb.info

The mechanism of ROP catalyzed by zinc complexes is believed to involve the coordination of the lactide monomer to the zinc center, followed by nucleophilic attack of an initiating species, such as an alcohol. researchgate.net The structure of the resulting polymer, including its molecular weight and end groups, can be influenced by the nature of the catalyst and the reaction conditions. d-nb.inforesearchgate.net

In comparison to other lactate salts, the zinc salt shows notable catalytic activity. While other metal lactates can also be used, zinc-based catalysts are often preferred due to their low toxicity. researchgate.net Beyond polymerization, the reactivity of zinc complexes is diverse. For example, zinc complexes with nitrogen donor ligands have been investigated as anticancer agents, with their biological activity related to their coordination chemistry. mdpi.com The formation of a stable complex between 3-aminophenylboronic acid (3-APBA), L-lactate, and ZnO nanoparticles has been utilized for the development of an optical sensor for L-lactate. oup.com

Comparison of Analytical Method Applicability for Different Zinc Lactate Forms